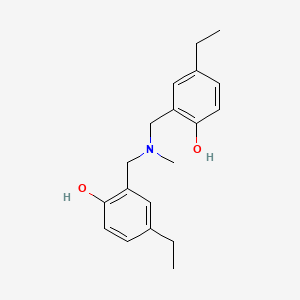

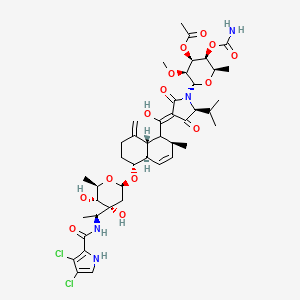

![molecular formula C10H11FN3NaO5 B10820964 sodium;(2R)-2-[[(2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxy]-2-fluoroacetate](/img/structure/B10820964.png)

sodium;(2R)-2-[[(2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxy]-2-fluoroacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

ETX1317 is a novel, broad-spectrum, serine β-lactamase inhibitor belonging to the diazabicyclooctane class. It is designed to restore and enhance the activity of β-lactam antibiotics against multidrug-resistant Enterobacterales, including carbapenem-resistant strains . ETX1317 is the active moiety of the prodrug ETX0282, which is orally bioavailable .

Preparation Methods

The synthesis of ETX1317 involves the formation of a diazabicyclooctane core structure with an endocyclic carbon-carbon double bond and a fluoroacetate activating group . The industrial production methods for ETX1317 are not extensively detailed in the available literature, but it is known that the compound is developed as an orally available prodrug, ETX0282, to be administered with cefpodoxime proxetil .

Chemical Reactions Analysis

ETX1317 undergoes various chemical reactions, primarily focusing on its interaction with β-lactamases. It covalently acylates serine β-lactamases, thereby inhibiting their activity . The compound does not contain a β-lactam core, which differentiates it from other β-lactamase inhibitors . Common reagents and conditions used in these reactions include the presence of β-lactam antibiotics and the specific β-lactamase enzymes . The major products formed from these reactions are the inactivated β-lactamase enzymes .

Scientific Research Applications

ETX1317 has significant scientific research applications, particularly in the field of antimicrobial resistance. It is used to restore the antibacterial activity of several classes of β-lactams, including third-generation cephalosporins such as cefpodoxime . The compound is currently being developed as an oral therapy for multidrug-resistant and carbapenem-resistant Enterobacterales infections . Its broad-spectrum activity against class A, C, and D serine β-lactamases makes it a valuable tool in combating antibiotic-resistant bacterial infections .

Mechanism of Action

ETX1317 exerts its effects by covalently acylating serine β-lactamases, thereby inhibiting their activity . This inhibition restores the efficacy of β-lactam antibiotics against resistant bacterial strains . The molecular targets of ETX1317 are the serine β-lactamases, and the pathways involved include the inhibition of β-lactamase-mediated hydrolysis of β-lactam antibiotics .

Comparison with Similar Compounds

ETX1317 is compared with other diazabicyclooctane class β-lactamase inhibitors such as avibactam . Unlike avibactam, ETX1317 is orally bioavailable and exhibits a broader spectrum of activity against class A, C, and D serine β-lactamases . Similar compounds include avibactam, relebactam, and vaborbactam . ETX1317’s uniqueness lies in its oral bioavailability and its ability to inhibit a wider range of β-lactamases compared to other inhibitors .

Properties

Molecular Formula |

C10H11FN3NaO5 |

|---|---|

Molecular Weight |

295.20 g/mol |

IUPAC Name |

sodium;(2R)-2-[[(2R,5R)-2-carbamoyl-4-methyl-7-oxo-1,6-diazabicyclo[3.2.1]oct-3-en-6-yl]oxy]-2-fluoroacetate |

InChI |

InChI=1S/C10H12FN3O5.Na/c1-4-2-5(8(12)15)13-3-6(4)14(10(13)18)19-7(11)9(16)17;/h2,5-7H,3H2,1H3,(H2,12,15)(H,16,17);/q;+1/p-1/t5-,6+,7+;/m1./s1 |

InChI Key |

KPEYTDMGRSDTIQ-NLRFIBDTSA-M |

Isomeric SMILES |

CC1=C[C@@H](N2C[C@@H]1N(C2=O)O[C@@H](C(=O)[O-])F)C(=O)N.[Na+] |

Canonical SMILES |

CC1=CC(N2CC1N(C2=O)OC(C(=O)[O-])F)C(=O)N.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

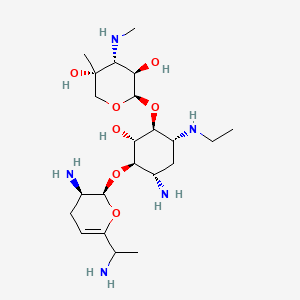

![(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]-5-oxopentanoic acid;azane](/img/structure/B10820883.png)

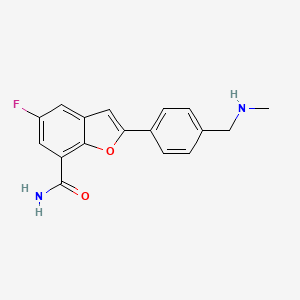

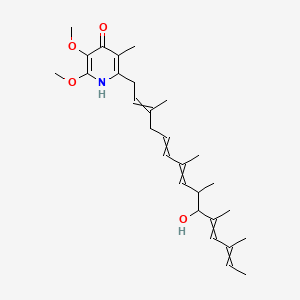

![(5E)-3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-4-hydroxy-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one](/img/structure/B10820884.png)

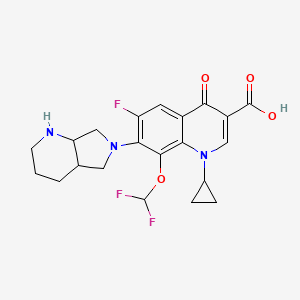

![[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-(benzhydrylamino)-1,5-dioxopentan-2-yl]carbamoyl]-3-[8-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]oct-7-ynoyl]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1H-indol-5-yl]-difluoromethyl]phosphonic acid](/img/structure/B10820887.png)

![(2R)-3-hept-2-enyl-2-[(E)-3-hydroxy-4,4-dimethyloct-1-enyl]-4-methylidenecyclopentan-1-ol](/img/structure/B10820903.png)

![2-amino-N-[1-[[6-(2-amino-1-hydroxy-2-oxoethyl)-15-butan-2-yl-18-[3-(diaminomethylideneamino)propyl]-12-(1-hydroxyethyl)-3-(hydroxymethyl)-24-(1-hydroxy-2-methylpropyl)-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B10820907.png)

![N-[(2S)-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopyrrolidin-3-yl]propan-2-yl]amino]-3-phenylpropan-2-yl]-1H-indole-2-carboxamide](/img/structure/B10820910.png)

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(azidomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10820922.png)

![(E)-6-(7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxohept-5-enoic acid](/img/structure/B10820936.png)